Product packaging for Bapp-trimethoprim(Cat. No.:CAS No. 78025-83-9)

Bapp-trimethoprim

Cat. No.: B1210959
CAS No.: 78025-83-9
M. Wt: 569.2 g/mol
InChI Key: LSKHELMGYVZMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bapp-trimethoprim is a chemical derivative of the antibiotic trimethoprim, offered for research purposes. Its core research value stems from its well-characterized mechanism of action as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR). By binding to DHFR, it blocks the conversion of dihydrofolic acid to tetrahydrofolic acid, a crucial step in the synthesis of thymidine and purines. This action effectively inhibits bacterial DNA and RNA synthesis . The inhibitory activity of the parent compound for bacterial dihydrofolate reductase is many thousand times greater than for the human enzyme, making it a valuable tool for studying bacterial folate metabolism and pathogenesis . In a research context, trimethoprim and its derivatives have been extensively used to study various aerobic bacterial infections, with a primary historical focus on urinary tract infections . Furthermore, its synergistic effect when combined with sulfonamides (like sulfamethoxazole) provides a model for investigating combination antibiotic therapies and multi-target inhibition in bacterial populations . Researchers also utilize this compound to explore mechanisms of antibiotic resistance and folate pathway bypass in bacteria. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23Br2N5O4 B1210959 Bapp-trimethoprim CAS No. 78025-83-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

78025-83-9

Molecular Formula

C21H23Br2N5O4

Molecular Weight

569.2 g/mol

IUPAC Name

2-bromo-N-[4-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]phenyl]acetamide;hydrobromide

InChI

InChI=1S/C21H22BrN5O4.BrH/c1-29-16-8-12(7-13-11-25-21(24)27-20(13)23)9-17(30-2)19(16)31-15-5-3-14(4-6-15)26-18(28)10-22;/h3-6,8-9,11H,7,10H2,1-2H3,(H,26,28)(H4,23,24,25,27);1H

InChI Key

LSKHELMGYVZMCN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC2=CC=C(C=C2)NC(=O)CBr)OC)CC3=CN=C(N=C3N)N.Br

Canonical SMILES

COC1=CC(=CC(=C1OC2=CC=C(C=C2)NC(=O)CBr)OC)CC3=CN=C(N=C3N)N.Br

Other CAS No.

78025-83-9

Synonyms

2,4-diamino-5-((3,5-dimethoxy-4-(4-bromoacetamidophenoxy)benzyl)pyrimidine)
BAPP-trimethoprim

Origin of Product

United States

Synthesis and Derivatization Strategies of Trimethoprim Analogues

Established Synthetic Routes for Trimethoprim (B1683648)

The synthesis of trimethoprim can be achieved through various pathways, often starting from 3,4,5-trimethoxybenzaldehyde (B134019). chemicalbook.comyoutube.com One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3-ethoxy- or 3-anilinopropionitrile, followed by a reaction with guanidine (B92328) to yield trimethoprim. chemicalbook.com

Another established route is the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with ethyl cyanoacetate. chemicalbook.com The resulting ylidene derivative's double bond is then reduced, and the product undergoes heterocyclization with guanidine to form the final trimethoprim molecule. chemicalbook.com A variation of this method uses malononitrile (B47326) instead of ethyl cyanoacetate. chemicalbook.com

A multi-step synthesis beginning with the ethyl ester of 3,4,5-trimethoxycinnamic acid is also employed. chemicalbook.com This process involves formylation, followed by a heterocyclization reaction with guanidine. chemicalbook.com The resulting intermediate is then converted to trimethoprim through chlorination and subsequent amination. chemicalbook.com

A three-step synthesis has also been described:

Preparation of 3,4,5-trimethoxybenzaldehyde: This is achieved through the methylation of 3,4,5-trimethoxybenzoic acid, followed by reduction and oxidation. youtube.com

Preparation of 3-ethoxypropionitrile: This involves the bromination and subsequent cyanation of 2-ethoxyethanol. youtube.com

Condensation: The final step is the condensation of the two prepared compounds. youtube.com

Design Principles for Novel Trimethoprim Derivatives

The design of new trimethoprim analogues is guided by structure-activity relationship (SAR) studies, which aim to enhance the compound's binding affinity to the target enzyme and overcome resistance mechanisms. mdpi.comnih.gov

The 2,4-diaminopyrimidine (B92962) moiety is a key pharmacophore of trimethoprim, essential for its interaction with the DHFR active site. nih.gov However, modifications to this ring system can lead to analogues with altered activity. For instance, the introduction of a C7-substituent on the pyrimidine (B1678525) ring has been explored to enhance potency. ekb.eg Fusing an imidazole (B134444) ring to the pyrimidine core, creating imidazo-azine adducts, is another strategy that has been investigated. nih.gov

The methylene (B1212753) bridge connecting the pyrimidine and trimethoxybenzyl rings plays a crucial role in the molecule's flexibility and its ability to adapt to the enzyme's binding site. nih.gov Researchers have experimented with elongating this methylene bridge by one or two carbon atoms. nih.gov Another approach involves replacing the methylene linker with an amide bond, which can introduce new interactions with the target enzyme. nih.gov

The trimethoxybenzyl group also offers opportunities for modification to improve the drug's properties. nih.gov The character and position of substituents on this aromatic ring are important for selectivity and activity, particularly against Gram-negative bacteria. nih.gov Studies have shown that hydrophobic substitutions can increase anticancer potency. mdpi.com For example, a propargyl-linked analogue exhibited significantly greater potency than trimethoprim. mdpi.com

Advanced Synthetic Methodologies for Trimethoprim Analogues

The synthesis of novel trimethoprim derivatives often requires more complex and advanced methodologies than those used for the parent compound.

The creation of trimethoprim analogues with modified linkers or ring systems typically involves multi-step synthetic sequences. For example, the synthesis of analogues with an amide bond in place of the methylene linker has been achieved through solid-phase synthesis. mdpi.comnih.gov This method allows for the efficient generation of a series of derivatives to establish a structure-activity relationship. mdpi.comnih.gov

Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, have been utilized to modify the 2,4-diaminopyrimidine moiety in a single step. nih.gov This approach allows for the introduction of chemical diversity at selected positions of the molecule. nih.gov The optimization of these reactions often requires the use of Lewis acid catalysts to activate the intermediate species and achieve moderate yields. nih.gov

Detailed research findings on the synthesis of specific trimethoprim analogues are presented in the table below.

Analogue TypeSynthetic StrategyKey Findings
Amide-linked AnaloguesSolid-phase synthesisIntroduction of an amide bond in place of the methylene linker. mdpi.comnih.gov
Imidazo-azine AdductsGroebke-Blackburn-Bienaymé multicomponent reactionModification of the 2,4-diaminopyrimidine core. nih.gov
C7-Substituted AnaloguesMulti-step synthesisIntroduction of alkyl groups at the C7 position of the pyrimidine ring. ekb.eg
Propargyl-linked AnaloguesNot detailed in sourcesSignificantly increased potency compared to trimethoprim. mdpi.com

Green Chemistry Approaches in Trimethoprim Derivatization

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceutical compounds to reduce environmental impact. In the context of trimethoprim derivatization, microwave-assisted organic synthesis (MAOS) stands out as a significant green chemistry approach. nih.gov This technique utilizes microwave irradiation to heat reaction mixtures, which can dramatically reduce reaction times from hours to minutes, increase product yields, and often allows for the use of less solvent or even solvent-free conditions. nih.govnih.gov

Microwave irradiation has been successfully employed in the synthesis of various diaminopyrimidine-based compounds, which are structurally related to trimethoprim. For instance, the palladium-catalyzed Heck coupling reaction, a method for forming C-C bonds, has been accelerated using microwave conditions to prepare a series of 2,4-diaminopyrimidine antibiotics. nih.gov This method proved superior to conventional heating, requiring less solvent and catalyst, and resulting in higher yields with fewer side products, which simplifies purification. nih.gov

Similarly, multicomponent reactions, which allow for the synthesis of complex molecules in a single step from three or more reactants, can be efficiently conducted under microwave irradiation. This has been demonstrated in the one-pot synthesis of aminopyrimidine and dihydropyrimidinone derivatives. nih.govnanobioletters.com These methods are considered eco-friendly due to their efficiency, reduced energy consumption, and potential to minimize waste. nanobioletters.com While not specifically documented for Bapp-trimethoprim, these microwave-assisted techniques represent a viable and environmentally conscious strategy that could be adapted for the synthesis of trimethoprim analogues, aligning with the principles of green chemistry.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis Green Advantage
Reaction Time Hours to days Minutes to hours Significant time and energy savings. nih.gov
Product Yield Often lower to moderate Generally higher Improved efficiency and resource utilization. nih.gov
Solvent Usage Often requires large volumes Reduced volumes or solvent-free Minimizes waste and environmental pollution. nih.gov
Energy Consumption High due to prolonged heating Lower due to shorter reaction times Reduced carbon footprint. nanobioletters.com
Side Products More frequent, complicating purification Fewer, leading to cleaner reactions Simplifies downstream processing and reduces waste. nih.gov

Analytical Characterization Techniques for Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the chemical structure.

¹H NMR: For a compound like this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the protons on the pyrimidine and benzene (B151609) rings. The methoxy (B1213986) groups (-OCH₃) of the trimethoprim core would appear as sharp singlets, typically in the range of 3.7-3.9 ppm. The methylene bridge protons (-CH₂-) connecting the two ring systems would also produce a distinct signal. Protons on the aminophenoxy moiety and the bromoacetamide group (-CH₂Br and -NH-) would have unique chemical shifts, confirming the successful derivatization.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the acetamide (B32628) group would be expected to appear significantly downfield (around 165-170 ppm), providing clear evidence of the acylation step.

Mass Spectrometry (MS): This technique is crucial for determining the molecular weight and elemental composition of the synthesized derivative.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the this compound molecular ion, confirming its elemental formula (C₂₁H₂₂BrN₅O₄ for the free base).

The fragmentation pattern observed in the mass spectrum offers structural insights. For this compound, characteristic fragmentation would likely involve the cleavage of the amide bond and the ether linkage. The presence of bromine would be indicated by a pair of isotopic peaks (M+ and M+2) of nearly equal intensity in the molecular ion cluster, a signature feature for monobrominated compounds. wpmucdn.com

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is widely used to assess the purity of the synthesized compounds and to separate them from any starting materials or byproducts. By using a suitable stationary and mobile phase, a sharp, single peak for the target compound would indicate a high degree of purity.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected for N-H stretching of the amino and amide groups, C=O stretching of the amide carbonyl, C-O stretching of the ether and methoxy groups, and C-Br stretching.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The introduction of the aminophenoxy-bromoacetamide moiety to the trimethoprim structure would likely alter the absorption maxima compared to the parent compound.

Table 2: Expected Analytical Data for this compound

Technique Expected Observations Information Provided
¹H NMR Signals for aromatic protons, methoxy groups, methylene bridge, -NH protons, and -CH₂Br group. Confirms the connectivity of the molecular framework.
¹³C NMR Resonances for all unique carbons, including a downfield signal for the amide carbonyl. Provides a carbon map of the structure.
Mass Spectrometry Molecular ion peak corresponding to the formula, with an M+2 isotopic peak for bromine. Confirms molecular weight and elemental composition. wpmucdn.com
FT-IR Absorption bands for N-H, C=O (amide), C-O (ether), and C-Br functional groups. Identifies key functional groups present in the molecule.
HPLC A single major peak under optimized conditions. Assesses the purity of the synthesized compound.

Molecular Mechanism of Action of Trimethoprim and Its Derivatives

Detailed Mechanism of Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor. nih.govnih.gov THF and its derivatives are essential one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA replication and cellular growth. nih.govmdpi.com Trimethoprim (B1683648) and its derivatives function as potent inhibitors of bacterial DHFR. nih.gov

The inhibitory action of trimethoprim and its analogues on DHFR is typically characterized by competitive inhibition kinetics. nih.govoup.com These inhibitors bind to the active site of the enzyme, competing with the natural substrate, DHF. oup.com The strength of this inhibition is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For trimethoprim, the IC50 value against bacterial DHFR is significantly lower than that against mammalian DHFR, which is a key factor in its selective toxicity. mdpi.com For instance, novel trimethoprim analogues with amide bonds have demonstrated potent inhibitory activity against human DHFR, with IC50 values in the micromolar range, which is a significant increase in affinity compared to the parent trimethoprim molecule. mdpi.com

The Ki value is a more fundamental measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a higher affinity. The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation, which takes into account the concentration of the substrate and its Michaelis constant (Km). xenotech.com Studies on various trimethoprim-resistant DHFR enzymes have shown a wide range of Ki values for trimethoprim, from nanomolar to micromolar concentrations, reflecting the impact of mutations on drug binding. nih.gov

Inhibition Constants (Ki) of Trimethoprim and its Analogs Against Dihydrofolate Reductase (DHFR)
CompoundEnzyme SourceKi (nM)
TrimethoprimDfrB (Wild Type)2.7
TrimethoprimDfrG (Resistant)31,000
TrimethoprimDfrA (Resistant)820
TrimethoprimDfrK (Resistant)4,260
IclaprimDfrB (Wild Type)1.8
IclaprimDfrG (Resistant)1,350
IclaprimDfrA (Resistant)90
IclaprimDfrK (Resistant)221

The inhibitory potency of trimethoprim and its derivatives stems from their structural similarity to the pteridine (B1203161) portion of the natural substrate, dihydrofolate. nih.gov This allows them to bind to the active site of DHFR. The 2,4-diaminopyrimidine (B92962) moiety of trimethoprim is a key pharmacophore that mimics the binding of the pteridine ring of DHF. nih.gov

Structural studies have revealed that the binding of trimethoprim to the DHFR active site involves a network of hydrogen bonds and hydrophobic interactions. scispace.com The diaminopyrimidine ring forms crucial hydrogen bonds with conserved acidic residues in the active site. scispace.com Modifications to the trimethoxybenzyl group of trimethoprim have been extensively explored to enhance binding affinity and to overcome resistance. For example, the addition of amide bonds or other functional groups can create new interactions with amino acid residues in the active site, thereby increasing the inhibitory potency. nih.govmdpi.com

Impact on Tetrahydrofolate Synthesis and Downstream Metabolic Pathways

By inhibiting DHFR, trimethoprim and its derivatives effectively block the regeneration of tetrahydrofolate from dihydrofolate. patsnap.comnih.gov This leads to a depletion of the intracellular pool of THF and its derivatives. manualofmedicine.com The consequences of THF depletion are far-reaching, as it disrupts multiple essential metabolic pathways that rely on one-carbon units.

The most immediate effect is the inhibition of thymidylate synthesis. The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis, is catalyzed by thymidylate synthase and requires 5,10-methylenetetrahydrofolate as a one-carbon donor. researchgate.net A shortage of THF derivatives halts this process, leading to an inability to synthesize DNA and, consequently, to bacteriostasis. patsnap.com

Furthermore, the synthesis of purines (adenine and guanine) also depends on THF derivatives as one-carbon donors for the formation of the purine (B94841) ring. nih.gov The depletion of THF thus blocks the de novo synthesis of these essential components of DNA and RNA. patsnap.com Additionally, the synthesis of certain amino acids, such as methionine and glycine (B1666218), is also impaired due to the lack of THF-mediated one-carbon transfers. nih.gov Ultimately, the collective disruption of these vital biosynthetic pathways leads to the cessation of bacterial growth and replication. nih.gov

Mechanism of Selective Inhibition: Bacterial versus Mammalian DHFR

A critical aspect of the clinical utility of trimethoprim and its derivatives is their selective inhibition of bacterial DHFR over the mammalian enzyme. patsnap.com This selectivity is the basis of its therapeutic index, allowing for the targeting of bacterial pathogens with minimal toxicity to the host. Trimethoprim has been reported to have a 10,000-fold higher inhibitory effect on bacterial DHFR than on the mammalian counterpart. researchgate.net

The development of trimethoprim analogues has often focused on enhancing this selectivity. By modifying the substituents on the benzyl (B1604629) ring of trimethoprim, it is possible to optimize interactions with specific residues present in the bacterial DHFR active site that are different in the mammalian enzyme. biorxiv.org For instance, the introduction of bulky or flexible side chains can create steric hindrance in the more constrained mammalian active site while still allowing for favorable binding to the more accommodating bacterial enzyme.

Exploration of Alternative or Ancillary Molecular Targets

Some research has investigated the potential for trimethoprim analogues to bind to DNA. nih.gov For instance, certain derivatives containing amide bonds have been shown to interact with the minor groove of DNA, a property not associated with the parent trimethoprim molecule. nih.gov This dual-targeting approach, inhibiting both DHFR and interacting with DNA, could potentially lead to enhanced antibacterial activity and a lower propensity for the development of resistance.

However, it is important to note that the primary and most significant mechanism of action of trimethoprim and its clinically relevant derivatives remains the potent and selective inhibition of bacterial dihydrofolate reductase. patsnap.com The exploration of secondary targets is an ongoing area of research that may yield novel compounds with improved therapeutic profiles in the future.

Structure Activity Relationship Sar Studies of Trimethoprim Analogues

Elucidation of Critical Structural Features for DHFR Inhibitory Potency

The inhibitory potency of trimethoprim (B1683648) analogues against DHFR is intrinsically linked to specific structural motifs that facilitate high-affinity binding to the enzyme's active site. The foundational pharmacophore of these inhibitors is the 2,4-diaminopyrimidine (B92962) ring. nih.govnih.gov This moiety is crucial for establishing key interactions within the DHFR active site.

Modifications to the benzyl (B1604629) ring of trimethoprim have been extensively explored to enhance inhibitory activity. The substitution pattern on this ring significantly influences potency. For instance, the introduction of an amide bond into trimethoprim analogues has been shown to increase their affinity for human DHFR compared to the parent compound. mdpi.commdpi.com This modification can lead to stronger interactions with key amino acid residues.

Furthermore, the nature and position of substituents on the benzyl ring play a critical role. Studies have shown that electronegative groups at certain positions can significantly increase the potency of the derivatives. nih.gov The flexibility of the linker connecting the diaminopyrimidine and benzyl rings also impacts activity, with some studies indicating that an elongated methylene (B1212753) bridge can be beneficial. mdpi.com

Quantitative Correlation of Structural Descriptors with Biological Activity (QSAR Principles)

Quantitative structure-activity relationship (QSAR) studies are instrumental in correlating the structural properties of trimethoprim analogues with their biological activity. Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to understand the structural requirements for potent DHFR inhibition. nih.gov

These models generate contour maps that visualize the regions where steric, electrostatic, and other fields influence biological activity. For example, CoMFA and CoMSIA studies have revealed that substitutions with electronegative groups at specific positions on the benzyl ring, along with electropositive groups at another position, significantly enhance the potency of trimethoprim derivatives. nih.gov These findings provide valuable guidance for the design of new analogues with improved affinity.

Classical QSAR studies have also been employed, correlating physicochemical properties like molar refractivity (MR) of substituents with inhibitory activity. Such studies have indicated that for certain positions on the benzyl ring, there is an optimal MR value beyond which there is no further increase in binding affinity, suggesting a defined pocket size in the enzyme's active site. nih.gov

Influence of Molecular Geometry and Conformation on Target Binding

The three-dimensional arrangement of a trimethoprim analogue within the DHFR active site is a critical determinant of its inhibitory effect. The conformation of the molecule, including the dihedral angles between the pyrimidine (B1678525) and benzyl rings, dictates the precise interactions with amino acid residues. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy studies have shown that even when bound to DHFR, trimethoprim can exhibit considerable conformational fluctuations. nih.gov These dynamic changes can involve dihedral angle variations on both sub-nanosecond and millisecond timescales. This flexibility allows the inhibitor to adapt to the binding pocket, but also highlights the complexity of accurately modeling the bound state.

Identification of Key Pharmacophoric Elements for Optimal Activity and Selectivity

A pharmacophore model for DHFR inhibitors encapsulates the essential steric and electronic features required for biological activity. For trimethoprim analogues, the key pharmacophoric elements include:

A hydrogen bond donor/acceptor pattern: The 2,4-diaminopyrimidine ring provides crucial hydrogen bonding interactions with the enzyme. nih.gov

A hydrophobic/aromatic region: The substituted benzyl ring occupies a hydrophobic pocket in the active site. researchgate.net

Specific substituent properties: The electronic nature (e.g., electronegativity) and size of the substituents on the benzyl ring are critical for fine-tuning the potency and selectivity. nih.gov

The selectivity of trimethoprim analogues for bacterial DHFR over the human enzyme is a key consideration in drug design. While classical antifolates like methotrexate (B535133) are potent inhibitors of both, they are not effective antibacterial agents due to their inability to be actively transported into bacterial cells. nih.gov Lipophilic antifolates like trimethoprim, however, can passively diffuse into bacteria. nih.gov Achieving selectivity often involves exploiting subtle differences in the active site geometries of the different DHFR isozymes.

Data Tables

Table 1: Inhibitory Activity of Selected Trimethoprim Analogues against Human DHFR (hDHFR)

CompoundIC50 (µM) against hDHFRReference
Trimethoprim (TMP)55.26 mdpi.com
Analogue 20.99 mdpi.com
Analogue 30.72 mdpi.com
Analogue 956.05 mdpi.com
Analogue 1155.32 mdpi.com
JW24.72 - 20.17 (range) mdpi.com
JW84.72 - 20.17 (range) mdpi.com

Table 2: Binding Affinity of Selected Antifolates against different Staphylococcus aureus DHFR Isoforms

CompoundDfrB Ki (nM)DfrG Ki (nM)DfrK Ki (nM)DfrA Ki (nM)Reference
Trimethoprim<2.731,0004,260820 nih.gov
Iclaprim1.71,35022190 nih.gov
Methotrexate0.711.82.470.38 nih.gov

Compound Names

Abbreviation/NameChemical Name
Bapp-trimethoprimNot specified in literature
CoMFAComparative Molecular Field Analysis
CoMSIAComparative Molecular Similarity Indices Analysis
DHFRDihydrofolate reductase
Iclaprim5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine
Methotrexate(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
QSARQuantitative structure-activity relationship
SARStructure-activity relationship
Trimethoprim5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine

Molecular Basis of Resistance to Trimethoprim and Its Derivatives

Genetic and Biochemical Alterations in Target Dihydrofolate Reductase Enzymes

The primary mechanism of action for trimethoprim (B1683648) and its derivatives is the competitive inhibition of bacterial DHFR, an essential enzyme in the folic acid synthesis pathway. litfl.comoup.com This pathway is crucial for the production of nucleotides and certain amino acids, which are vital for DNA synthesis and cellular growth. litfl.comoup.com Consequently, the most effective resistance mechanisms involve genetic and biochemical changes to DHFR that either reduce the drug's binding affinity or increase the enzyme's production to overcome the inhibition. litfl.commicrobiologyresearch.org

The most prevalent mechanism of high-level trimethoprim resistance is the acquisition of mobile genetic elements, such as plasmids and transposons, that carry drug-resistant dfr genes. asm.orgnih.govnih.gov These genes encode for alternative DHFR enzymes that are significantly less susceptible to inhibition by trimethoprim and its derivatives. nih.govnih.gov There are two main families of these resistance genes, dfrA and dfrB, with numerous variants identified. nih.govasm.org

These dfr genes are often found within genetic structures called integrons, which can capture and express gene cassettes, facilitating the spread of resistance to various antibiotics. oup.comfrontiersin.orgki.se The presence of these genes on mobile elements allows for their rapid dissemination among different bacterial species and strains through horizontal gene transfer. oup.com For instance, some plasmids can confer extremely high levels of resistance, with minimum inhibitory concentrations (MICs) for trimethoprim exceeding 1,000 µg/ml. asm.org

Table 1: Examples of Plasmid-Mediated dfr Genes and their Characteristics

GeneClassAssociated Mobile ElementConferring Resistance LevelReference
dfrA1AClass 1 and 2 Integrons, Tn7High oup.comfrontiersin.org
dfrA7AClass 1 Integrons, Tn21-type transposonHigh oup.complos.org
dfrA12AClass 1 IntegronsHigh oup.com
dfrA17AClass 1 IntegronsHigh oup.com
dfrB1BClass 1 IntegronsHigh scispace.com
dfrF--High nih.gov
dfrG--High nih.gov

This table is based on available research and may not be exhaustive.

In addition to acquiring resistant enzymes, bacteria can develop resistance through mutations in their own chromosomal folA gene, which encodes the native DHFR. nih.govijcmas.com These mutations typically result in amino acid substitutions within the enzyme, particularly in or near the active site, which can reduce the binding affinity of trimethoprim and its derivatives. asm.orgoup.com

For example, in Staphylococcus aureus, mutations leading to substitutions such as F99Y or H150R in DHFR have been identified in resistant strains. oup.com Similarly, in Streptococcus pneumoniae, a key mutation, Ile100-Leu, has been shown to increase the 50% inhibitory concentration (ID50) of trimethoprim by 50-fold. asm.org While these chromosomal mutations generally confer low to intermediate levels of resistance, they can be the first step in the evolution towards higher resistance levels. microbiologyresearch.orgnih.gov

Another strategy to overcome trimethoprim inhibition is the overproduction of the sensitive DHFR enzyme. litfl.comnih.gov This can be achieved through mutations in the promoter region of the folA gene, leading to increased transcription and, consequently, higher levels of the enzyme. nih.govutar.edu.my With an abundance of DHFR, a higher concentration of the drug is required to inhibit all enzyme activity and halt bacterial growth.

In some cases, bacteria can achieve massive overproduction of DHFR, hundreds of times the normal level, through a combination of genetic changes. nih.gov These can include mutations in the promoter sequence that increase its similarity to the consensus promoter sequence, as well as changes in the ribosome-binding site that enhance translation efficiency. nih.gov Furthermore, gene duplication events, where a segment of the chromosome containing the folA gene is duplicated, can also lead to increased DHFR levels. biorxiv.org

Efflux Pump Systems Contributing to Reduced Intracellular Concentration

Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. nih.govcsic.esgeekymedics.com The overexpression of these pumps can lead to a reduced intracellular concentration of trimethoprim and its derivatives, thereby diminishing their efficacy. nih.govcsic.es

Several multidrug resistance (MDR) efflux pumps have been implicated in trimethoprim resistance. In Stenotrophomonas maltophilia, the SmeDEF efflux pump contributes to both intrinsic and acquired resistance to trimethoprim-sulfamethoxazole. nih.govcsic.es Overexpression of SmeDEF, often due to mutations in its regulatory gene smeT, leads to decreased susceptibility. nih.govcsic.es Similarly, in Pseudomonas aeruginosa, efflux pumps like MexAB-OprM, MexCD-OprJ, and MexEF-OprN have been associated with resistance to trimethoprim and other antimicrobials. mdpi.com The host factor Hfq has been shown to regulate the expression of efflux pumps, such as AcrAB, impacting trimethoprim resistance in Aeromonas veronii. frontiersin.org

Table 2: Efflux Pumps Involved in Trimethoprim Resistance

Efflux PumpBacterial SpeciesEffect of OverexpressionReference
SmeDEFStenotrophomonas maltophiliaReduced susceptibility to trimethoprim-sulfamethoxazole nih.govcsic.es
MexAB-OprMPseudomonas aeruginosaIntrinsic resistance utar.edu.my
MexEF-OprNPseudomonas aeruginosaResistance to trimethoprim mdpi.com
BpeEF-OprCBurkholderia pseudomalleiWidespread trimethoprim resistance asm.org
AcrABAeromonas veroniiIncreased trimethoprim resistance frontiersin.org

This table provides examples and is not an exhaustive list.

Modifications in Cell Permeability and Uptake Mechanisms

The outer membrane of Gram-negative bacteria acts as a selective barrier, and alterations in its permeability can contribute to antibiotic resistance. asm.orgnih.gov Reduced uptake of trimethoprim can be a mechanism of intrinsic resistance in some species, such as Pseudomonas aeruginosa. bmj.com

Acquired resistance due to decreased permeability has also been reported. asm.org In some instances, cross-resistance to multiple antibiotics, including trimethoprim, has been linked to alterations in outer membrane proteins, possibly porins, which are channels that allow substances to enter the cell. nih.gov A reduction in the quantity of these proteins can limit the entry of the drug, contributing to resistance. nih.gov In some cases, resistance appears to be multifactorial, involving both a permeability barrier and the presence of a resistance plasmid. cambridge.org

Emergence and Spread of Resistance Mechanisms in Research Settings

The emergence and spread of trimethoprim resistance are often driven by the selective pressure exerted by the use of the antibiotic. asm.org In laboratory evolution experiments, resistance to trimethoprim has been observed to evolve in a stepwise manner, often starting with mutations in the folA gene that encodes DHFR. oup.com These initial mutations can then be followed by others that further increase resistance.

The use of trimethoprim in research settings can select for the emergence of resistant strains. nih.gov Studies have shown that bacterial populations grown in the presence of trimethoprim can acquire resistance at a significant rate. nih.gov The genetic elements conferring resistance, particularly plasmid-borne dfr genes, can spread readily among bacterial populations, especially in environments with high antibiotic pressure. oup.comasm.org The investigation of novel derivatives, such as Bapp-trimethoprim, in research settings must consider the potential for the development and spread of resistance through these well-established mechanisms.

Computational and Molecular Modeling Studies of Trimethoprim and Analogues

Molecular Docking Simulations for Ligand-DHFR Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For trimethoprim (B1683648) analogues, docking simulations are crucial for predicting their binding affinity and mode of interaction within the active site of the DHFR enzyme.

Studies on novel trimethoprim (TMP) analogues containing amide bonds have shown that these modifications can significantly enhance binding affinity to human DHFR (hDHFR) compared to the parent TMP molecule. nih.gov The binding energy of unmodified TMP is approximately -7.5 kcal/mol. nih.govmdpi.com In contrast, newly synthesized benzamide (B126) derivatives and other amide-containing analogues exhibit stronger binding energies. For instance, certain benzamide derivatives show high binding affinities with scores around -8.0 kcal/mol. mdpi.com

The key to their enhanced affinity lies in their interactions with crucial amino acid residues in the DHFR active site. Docking studies reveal that these analogues often form hydrogen bonds with residues such as Glu-30, Ser-59, Tyr-121, and Thr-146. mdpi.com Furthermore, a π-π stacking interaction with the Phe-34 residue is a common and critical feature for stabilizing the ligand within the binding pocket. mdpi.commdpi.com The introduction of an amide bond not only increases affinity but also allows for interactions with key residues like Glu-30 and Phe-34, even in analogues that might otherwise show lower affinity. nih.gov

Table 1: Comparative Binding Energies of Trimethoprim and Analogues with hDHFR

CompoundBinding Energy (kcal/mol)Key Interacting Residues
Trimethoprim (TMP)-7.5Ile-7, Ser-59, Val-115, Tyr-121, Thr-146
Methotrexate (B535133) (MTX)-9.5Ile-7, Glu-30, Gln-35, Asn-64, Arg-70, Val-115
Amide Analogue 2-8.3Ala-9, Thr-56, Tyr-121, Asp-145, Thr-146
Benzamide Analogue IV-8.0Glu-30, Ser-59, Tyr-121, Thr-146
Benzamide Analogue V-8.0Ala-9, Ser-59, Tyr-121, Thr-146

Note: Data compiled from multiple studies on different series of analogues. nih.govmdpi.com

These simulations provide a solid foundation for structure-based design, highlighting that the addition of specific functional groups, like an amide bond, can effectively increase the binding affinity of TMP analogues towards DHFR. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, elucidating the stability of the complex over time and observing any conformational changes.

MD simulations performed on potent TMP analogue inhibitors have demonstrated their ability to stabilize the hDHFR enzyme. mdpi.comresearchgate.net The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone. Studies have shown that when bound to these inhibitors, the RMSD of hDHFR remains lower and oscillates around a stable value (e.g., 1.1 Å) over the course of the simulation (e.g., 20 ns), indicating a stabilizing effect compared to the unbound enzyme. mdpi.com

Virtual Screening Approaches for Identification of Novel DHFR Inhibitors

Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. montclair.edu This approach has been effectively employed to discover novel DHFR inhibitors, often using the structure of known inhibitors like trimethoprim as a template.

In a typical workflow, a pharmacophore model is generated based on the key chemical features of a known active compound. This model is then used to screen databases of compounds to find molecules that match these features. researchgate.net For example, a virtual screening workflow was used to repurpose a library of 194 antifolate compounds as inhibitors of Wuchereria bancrofti DHFR (WbDHFR). montclair.edunih.gov The compounds were docked into the enzyme's binding site, and those with the best docking scores (ranging from -9 to -8 kcal/mol) were selected for further experimental validation. montclair.edunih.gov

This strategy is not limited to finding inhibitors for pathogenic organisms. Similar in silico screening methods, combined with ligand-based pharmacophore modeling, have been used to identify potential inhibitors of human DHFR for cancer therapeutics. nih.gov These computational approaches accelerate the drug discovery process by prioritizing a smaller, more promising set of compounds for synthesis and biological testing, thereby saving significant time and resources. montclair.edunih.gov

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (non-clinical)

A promising drug candidate must not only bind its target effectively but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov In silico tools are increasingly used in the early stages of drug discovery to predict these properties, helping to identify and eliminate compounds that are likely to fail later in development due to poor pharmacokinetics. researchgate.netbohrium.com

Various computational models and software, such as SwissADME, are used to calculate key physicochemical descriptors from a molecule's structure. researchgate.netresearchgate.net These descriptors help predict a compound's drug-likeness and ADME profile.

Table 2: Predicted In Silico ADME Properties for Drug Candidates

PropertyDescriptionImportance
Absorption Predicts gastrointestinal (GI) absorption and bioavailability.Essential for orally administered drugs.
Distribution Assesses factors like plasma protein binding and blood-brain barrier (BBB) penetration.Determines where the drug goes in the body.
Metabolism Predicts interaction with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9).Crucial for understanding drug clearance and potential drug-drug interactions.
Excretion Estimates how the drug is eliminated from the body.Affects dosing frequency and potential for accumulation.
Drug-Likeness Evaluates compliance with rules like Lipinski's Rule of Five.Filters out compounds with poor physicochemical properties.

For trimethoprim analogues, these predictive models can assess whether chemical modifications made to improve binding affinity might negatively impact their ADME profile. researchgate.net For example, an increase in molecular weight or lipophilicity to enhance binding could lead to poor absorption or increased metabolic instability. researchgate.net Early-stage in silico ADME screening allows for a multi-parameter optimization, balancing potency with desirable pharmacokinetic properties. preprints.orgnih.gov

Advanced In Silico Methods for Lead Optimization and Analogue Design

Fragment-based drug discovery (FBDD) is one such strategy where computational methods are used to "grow," "link," or "merge" small molecular fragments to create a more potent lead compound. frontiersin.org If a trimethoprim analogue is identified as a hit, computational tools can suggest modifications. For example, computer-aided drug design (CADD) can be used to explore small structural changes, such as modifying a phenyl ring to a naphthyl group, to create new π-π interactions within the binding site, thereby improving binding affinity. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool. bohrium.com By building a mathematical model that correlates the chemical structures of a series of trimethoprim analogues with their measured biological activity, QSAR can predict the activity of new, unsynthesized analogues. This allows chemists to prioritize the synthesis of compounds predicted to be most potent.

These advanced methods, including homology modeling for targets with unknown structures and sophisticated MD simulations to calculate binding free energies, create a continuous feedback loop between computational design and experimental validation. bohrium.com This iterative process accelerates the development of optimized trimethoprim analogues with enhanced efficacy and better drug-like properties.

Preclinical in Vitro Evaluation of Trimethoprim Derivatives

Enzyme Inhibition Assays Using Recombinant DHFR

The primary mechanism of action for trimethoprim (B1683648) and its derivatives is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. mdpi.comnih.gov This pathway is essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer agents. mdpi.comnih.gov

In preclinical evaluations, the inhibitory activity of trimethoprim derivatives is quantified using enzyme inhibition assays with recombinant DHFR. These assays typically involve the purification of the DHFR enzyme from various organisms, including human and bacterial sources, to assess both efficacy and selectivity. mdpi.comnih.gov The assay measures the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) catalyzed by DHFR, using NADPH as a cofactor. mdpi.com The inhibitory effect of a test compound is determined by measuring the decrease in enzyme activity in its presence.

The potency of inhibition is commonly reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce enzyme activity by 50%. For instance, in studies of novel trimethoprim analogs, IC₅₀ values have been reported and compared to reference drugs like trimethoprim (TMP) and methotrexate (B535133) (MTX). nih.gov Some newly synthesized analogs have demonstrated more potent DHFR inhibition than the parent trimethoprim molecule. nih.gov For example, certain analogs with amide bonds have shown significantly lower IC₅₀ values, indicating increased affinity for the DHFR enzyme. nih.gov

Table 1: Example of DHFR Inhibition Data for Trimethoprim Analogs (Note: This table is illustrative and based on data for various trimethoprim derivatives, not specifically "Bapp-trimethoprim")

CompoundIC₅₀ (µM) vs. Human DHFR
Trimethoprim (TMP)55.26 nih.gov
Methotrexate (MTX)0.08 nih.gov
Analog 20.99 nih.gov
Analog 30.72 nih.gov

Cellular Assays for Folate Pathway Perturbation

Beyond direct enzyme inhibition, it is crucial to assess how a compound affects the entire folate pathway within a cellular context. Cellular assays provide a more comprehensive understanding of a compound's biological activity, including its ability to penetrate cell membranes and its impact on cell growth and viability.

These assays often involve treating bacterial or cancer cell lines with the trimethoprim derivative and observing the effects on cellular processes that are dependent on the folate pathway. For example, researchers may assess the compound's ability to inhibit cell proliferation or induce cell death. researchgate.net The antimicrobial activity of trimethoprim and its derivatives is frequently evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. nih.gov

Furthermore, studies have investigated the cytotoxic and genotoxic effects of trimethoprim conjugates on different cell lines, including fibroblast-like cells and cancer cell lines, using assays such as the MTT assay for cytotoxicity and the cytokinesis-blocked micronucleus (CBMN) assay for genotoxicity. nih.gov These studies help to elucidate the broader cellular consequences of folate pathway inhibition.

Comparative Biological Activity Studies with Reference Antifolates

To contextualize the activity of a new trimethoprim derivative, its biological effects are compared with those of well-established antifolates. The most common reference compounds include trimethoprim itself and methotrexate, a potent DHFR inhibitor used in cancer chemotherapy. nih.gov

These comparative studies are essential for understanding the relative potency and potential advantages of a new analog. For example, a new derivative might show improved activity against trimethoprim-resistant bacterial strains or greater selectivity for bacterial DHFR over human DHFR, which would be a desirable characteristic for an antibiotic. nih.gov

In enzyme inhibition assays, the IC₅₀ values of the new compounds are directly compared to those of trimethoprim and methotrexate under identical assay conditions. nih.gov Similarly, in cellular assays, the MIC values or cytotoxic concentrations are benchmarked against these reference drugs. nih.gov Such comparisons are fundamental to the drug development process, helping to identify promising lead compounds for further investigation.

Future Research Directions and Translational Potential in Drug Discovery Non Clinical Human

Strategies for Designing Next-Generation DHFR Inhibitors with Improved Properties

The rational design of new DHFR inhibitors hinges on a deep understanding of the enzyme's structure and the molecular basis of resistance. Structure-based drug design is a key strategy for developing novel compounds with enhanced potency and specificity.

One successful approach involves creating analogs that can form additional interactions within the DHFR active site, particularly with residues that are critical for catalysis but not for trimethoprim (B1683648) binding. For instance, the development of propargyl-linked antifolates (PLAs) was guided by structure-based design to directly overcome trimethoprim resistance in Staphylococcus aureus. researchgate.net These compounds feature a flexible propargyl linker that allows for optimal positioning of different chemical groups to interact with the target enzyme. researchgate.netmdpi.com

Another innovative strategy is the creation of ionized non-classical antifolates (INCAs) . These molecules possess an acidic functional group that allows them to form strong hydrogen bonding interactions with key residues, such as Arginine-57 (Arg57), within the active site of resistant DHFR enzymes. nih.gov This leads to greatly improved potency compared to trimethoprim. nih.gov

Furthermore, research has explored the synthesis of trimethoprim analogs incorporating amide bonds. mdpi.commdpi.com These modifications can increase the molecule's flexibility and introduce new hydrogen bonding capabilities, potentially enhancing affinity for the DHFR enzyme. mdpi.com For example, certain amide-containing analogs have demonstrated significantly lower IC50 values against human DHFR compared to the parent trimethoprim, indicating a substantial increase in inhibitory activity. mdpi.com

Table 1: Comparison of Inhibitory Activity of Trimethoprim and Novel Analogs

This table provides a comparative overview of the in vitro inhibitory concentration (IC50) of Trimethoprim against novel analogs from research findings.

Compound Class Target Enzyme IC50 of Trimethoprim (µM) IC50 of Novel Analog (µM) Fold Improvement Source
Amide Analog 2 Human DHFR 55.26 0.99 ~56x mdpi.com
Amide Analog 3 Human DHFR 55.26 0.72 ~77x mdpi.com

Approaches to Overcoming Mechanisms of Resistance (e.g., novel combination strategies, resistance breakers at a theoretical level)

Overcoming resistance is the primary driver for developing new DHFR inhibitors. Resistance to trimethoprim typically arises from point mutations in the chromosomal folA gene (encoding DHFR) or through the acquisition of plasmids carrying genes for drug-resistant DHFR variants. researchgate.netnih.govnih.gov

Designing Inhibitors for Resistant Enzymes: A core strategy involves designing compounds that are potent inhibitors of both the wild-type and the most common resistant mutant forms of DHFR. nih.gov By understanding the structural changes caused by mutations (e.g., L28R in E. coli DHFR), inhibitors can be designed to bind effectively to the altered active site. nih.gov

Allosteric Inhibition: A more radical approach is to abandon the substrate-binding pocket altogether and design inhibitors that bind to a different, allosteric site on the enzyme. nih.gov Such inhibitors would have a novel mechanism of action and would likely be unaffected by mutations in the active site that confer resistance to trimethoprim. Researchers have successfully identified novel small molecules from the stilbenoid, deoxybenzoin, and chalcone (B49325) families that exhibit noncompetitive or uncompetitive inhibition of E. coli DHFR, indicating binding to a unique pocket. nih.gov A key advantage is that these compounds were shown to inhibit drug-resistant variants of DHFR at the same concentration as the wild-type enzyme. nih.gov

Novel Combination Strategies: While the combination of trimethoprim with sulfamethoxazole (B1682508) (a dihydropteroate (B1496061) synthase inhibitor) is a classic example of synergistic antibiotic therapy, future strategies could explore new combinations. nih.govnih.gov This could involve pairing a next-generation DHFR inhibitor with an agent that targets a completely different cellular pathway, potentially reducing the likelihood of resistance developing. Another theoretical approach is the development of "resistance breakers"—compounds that don't have intrinsic antibacterial activity but can re-sensitize resistant bacteria to existing drugs like trimethoprim.

Exploration of Dual-Targeting or Multi-Mechanism Compounds

A promising frontier in drug discovery is the design of single chemical entities that can modulate multiple biological targets. mdpi.com This approach can lead to enhanced efficacy, a broader spectrum of activity, and a lower propensity for resistance development compared to single-target agents. nih.gov

In the context of antifolates, researchers have designed and synthesized novel trimethoprim analogs that function as dual-action compounds: they inhibit DHFR and simultaneously act as DNA-binding agents. mdpi.com By incorporating structural features reminiscent of known DNA minor groove binders like netropsin, these hybrid molecules can interfere with two critical cellular processes. mdpi.com Experimental data confirmed that these new derivatives not only inhibited DHFR but also showed significant DNA-binding capacity, a property absent in the parent trimethoprim molecule. mdpi.comnih.gov This dual-mechanism approach represents a rational strategy to develop more potent therapeutic agents. nih.gov The principle has been successfully applied in other areas, such as the development of dual EGFR/HER-2 inhibitors for cancer therapy. rsc.org

Application of High-Throughput Synthesis and Screening in Antifolate Discovery

The discovery of novel antifolate scaffolds relies heavily on the ability to test vast numbers of compounds for biological activity. High-throughput screening (HTS) allows for the rapid evaluation of large chemical libraries, comprising hundreds of thousands of synthetic or natural product-derived molecules. nih.govacs.org

There are two primary HTS approaches used in antibacterial drug discovery:

Target-Based Screening: These assays measure the direct inhibition of a purified enzyme, such as DHFR. nih.gov For example, a high-throughput assay was developed against M. tuberculosis DHFR to screen a library of 32,000 compounds, leading to the identification of a potent inhibitor with a quinazoline (B50416) core. plos.org

Whole-Cell Screening: These assays measure the ability of a compound to inhibit the growth of live bacteria. nih.gov This approach has the advantage of identifying compounds that can effectively penetrate the bacterial cell wall and avoid efflux pumps.

To improve the efficiency of HTS, researchers have developed sensitized bacterial strains. For instance, an M. tuberculosis strain with artificially reduced levels of DHFR was created. plos.org This strain showed increased sensitivity to DHFR inhibitors, making it a valuable tool for identifying compounds with specific on-target activity in a whole-cell assay. plos.org The assays are often miniaturized into 1536-well plate formats to increase throughput and reduce costs. acs.org

Table 2: High-Throughput Screening (HTS) Approaches for Antifolate Discovery

This table summarizes various HTS methodologies used in the discovery of DHFR inhibitors.

HTS Approach Description Advantages Challenges Source
Target-Based Assay Measures direct inhibition of the purified DHFR enzyme. Directly identifies enzyme inhibitors; allows for mechanistic studies. Hits may have poor cell permeability or be subject to efflux. nih.govplos.org
Whole-Cell Assay Measures inhibition of bacterial growth. Identifies compounds with intrinsic activity and good permeability. Target identification can be challenging; may miss potent enzyme inhibitors with poor permeability. nih.gov
Sensitized Strain Assay Uses a bacterial strain with reduced levels of the target enzyme (DHFR). Increases sensitivity to on-target inhibitors in a whole-cell format. Requires genetic modification of the screening strain. plos.org

| Reporter Gene Assay | Uses a reporter system (e.g., luciferase) to measure cell viability or target engagement. | High sensitivity and suitable for ultra-high-throughput formats (e.g., 1536-well). | Indirect measure of activity; requires engineered cell lines. | acs.org |

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

Artificial intelligence (AI) and machine learning (ML) are transforming rational drug design by accelerating the discovery process and enabling the creation of molecules with optimized properties. mdpi.comgithub.io These computational tools are particularly well-suited for designing novel DHFR inhibitors.

De Novo Drug Design: Deep learning models, especially conditional generative adversarial networks (cGANs), can be used to generate entirely new molecular structures that are predicted to have high inhibitory activity against DHFR. researchgate.net These generative models can explore a vast chemical space to propose novel candidates with desired drug-like properties. mdpi.com

Virtual Screening and QSAR: Machine learning algorithms like support vector machines and random forests are used to build Quantitative Structure-Activity Relationship (QSAR) models. acs.org These models learn the complex relationships between a molecule's structure and its biological activity, allowing them to screen large virtual libraries and prioritize compounds for synthesis and testing. github.ioacs.org This significantly reduces the time and cost associated with experimental screening.

Predictive Modeling: AI can also predict various pharmacokinetic properties, helping to optimize lead compounds early in the discovery pipeline. acs.org By integrating data from multiple sources, ML models can help researchers balance the multiple parameters—such as potency, selectivity, and metabolic stability—that are crucial for a successful drug candidate. mdpi.com The application of these AI/ML methods has shown promise in identifying novel small-molecule inhibitors for various targets, including kinases and DHFR. researchgate.netacs.org

Q & A

Q. What are the established mechanisms of action of Bapp-trimethoprim against bacterial targets, and what experimental assays are recommended for validating its efficacy in vitro?

  • Methodological Answer : this compound’s efficacy is typically validated using minimum inhibitory concentration (MIC) assays and time-kill curve analyses. For MIC assays, follow standardized protocols (e.g., CLSI guidelines) using serial dilutions in cation-adjusted Mueller-Hinton broth, with bacterial inocula normalized to 5 × 10⁵ CFU/mL. Include positive (e.g., trimethoprim) and negative (vehicle-only) controls. Time-kill curves should assess bactericidal activity over 24 hours, with samples plated at 0, 4, 8, and 24-hour intervals. Ensure batch-to-batch consistency in compound synthesis by verifying purity (>95% via HPLC) and solubility profiles .

Q. How should researchers design dose-response studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK/PD) relationships in animal models?

  • Methodological Answer : Use a staggered dosing regimen in murine models to simulate human pharmacokinetics. Administer this compound intravenously or orally at 3–5 dose levels, collecting plasma samples at 0, 1, 2, 4, 8, and 24 hours post-dose. Measure drug concentrations via LC-MS/MS and correlate with bacterial load reductions in target tissues (e.g., lung, kidney). Apply non-compartmental analysis (NCA) for AUC/MIC calculations, ensuring statistical power via sample size calculations (e.g., ≥8 animals/group, α=0.05, power=80%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MIC values for this compound across studies, particularly when testing multidrug-resistant bacterial strains?

  • Methodological Answer : Discrepancies often arise from variations in bacterial inoculum size, growth media composition, or compound solubility. Standardize protocols by:
  • Using clinical isolates with confirmed resistance profiles (e.g., via whole-genome sequencing).
  • Pre-testing solubility in assay media (e.g., DMSO ≤1% v/v) to avoid precipitation.
  • Performing replicate experiments (n=3–6) with inter-lab validation.
    Statistical analysis should include Bland-Altman plots to assess agreement between studies and meta-analysis to quantify heterogeneity .

Q. What computational strategies are recommended to optimize this compound’s bioactivity while minimizing off-target effects in eukaryotic cells?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to model interactions with bacterial dihydrofolate reductase (DHFR) and human DHFR. Prioritize compounds with >10-fold selectivity for bacterial targets. Validate predictions using:
  • Cytotoxicity assays (e.g., MTT tests on HEK-293 cells).
  • Proteome-wide affinity profiling (e.g., thermal shift assays).
    Use cheminformatics tools (e.g., SwissADME) to predict physicochemical properties and rule out Pan-Assay Interference Compounds (PAINS) .

Q. How should researchers design a longitudinal study to assess this compound’s resistance development in bacterial populations?

  • Methodological Answer : Serial passage experiments over 30+ generations under sub-inhibitory concentrations (0.5× MIC). Monitor resistance via:
  • MIC escalation trends.
  • Whole-genome sequencing of evolved strains (e.g., SNP analysis).
    Include parallel cultures with and without drug pressure. Analyze data using population dynamics models (e.g., mutation-selection balance equations) .

Data Presentation and Reproducibility Guidelines

Q. Table 1: Key Parameters for In Vitro Assays

ParameterRecommended ValueEvidence Source
Bacterial Inoculum5 × 10⁵ CFU/mL
Solvent Concentration≤1% DMSO
MIC Assay Replicatesn ≥ 3
HPLC Purity Threshold>95%

Q. Table 2: Statistical Reporting Standards

MetricGuidelineEvidence Source
Significant Figures≤3 (unless justified)
P-value ReportingSpecify exact values (e.g., p=0.03)
Confidence Intervals95% CI mandatory for AUC/MIC

Ethical and Compliance Considerations

  • Human Subject Studies : Ensure informed consent explicitly addresses secondary use of biological samples. Anonymize data using dual-coding systems (e.g., patient ID + random code) .
  • Data Management : Pre-register protocols on platforms like Open Science Framework. Share raw datasets in FAIR-compliant repositories (e.g., Zenodo) with metadata detailing instrumentation parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.